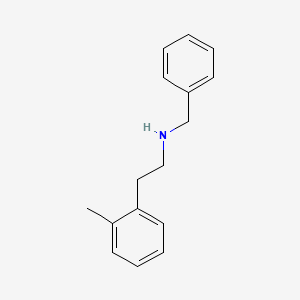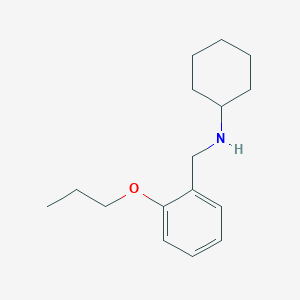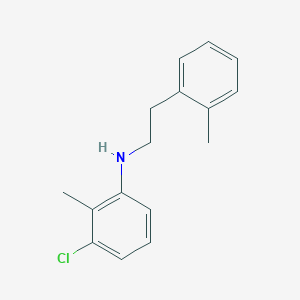![molecular formula C17H20ClNO B1385394 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline CAS No. 1040688-02-5](/img/structure/B1385394.png)
3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
Vue d'ensemble
Description
3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline: is an organic compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a chloro group, a phenoxyethyl group, and a methylaniline group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-chloro-2-methylaniline under specific conditions to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline group.
Reduction: Reduction reactions can occur, especially targeting the chloro group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the methylaniline group.
Reduction: Reduced forms of the compound, such as those with a hydrogen replacing the chloro group.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Applications De Recherche Scientifique
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and potential therapeutic applications .
Medicine: While not directly used as a therapeutic agent, the compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory and antimicrobial activities .
Industry: The compound is used in the development of new materials and chemicals, contributing to advancements in various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group plays a crucial role in binding to these targets, while the chloro and methylaniline groups modulate the compound’s overall activity and specificity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
- 2-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
- 4-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
Comparison: this compound is unique due to the specific positioning of the chloro group, which influences its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
IUPAC Name |
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-6-4-7-13(2)17(12)20-11-10-19-16-9-5-8-15(18)14(16)3/h4-9,19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAMHNTODWDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)


![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)
![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)



![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)
